molecular formula C16H24N4O3 B2393623 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide CAS No. 1170623-57-0

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide

Cat. No.: B2393623
CAS No.: 1170623-57-0
M. Wt: 320.393
InChI Key: DYXIZSZVSOKKHK-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry and drug development.

Preparation Methods

The synthesis of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide involves several steps, typically starting with the preparation of the benzamide core followed by the introduction of the acetamido and ureido groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in various chemical reactions and studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Preclinical studies have shown its potential in treating cancer and autoimmune diseases, making it a candidate for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and enzymes to modulate their activity. This interaction can lead to the inhibition of specific signaling pathways, which is crucial in its potential therapeutic effects against cancer and autoimmune diseases.

Comparison with Similar Compounds

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide can be compared with other similar compounds in terms of its structure and biological activity. Similar compounds include:

  • 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide
  • This compound (TAK-659) These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential applications in treating various diseases.

Properties

IUPAC Name

4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIZSZVSOKKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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